molecular formula C6H9ClN4O B2972270 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide CAS No. 1001755-85-6

4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2972270
CAS No.: 1001755-85-6
M. Wt: 188.62
InChI Key: YZNVUYRLGZFRAG-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C6H9ClN4O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:

  • Formation of 1-ethyl-1H-pyrazole-5-carboxylic acid: This is achieved by reacting ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst.

  • Chlorination: The 1-ethyl-1H-pyrazole-5-carboxylic acid undergoes chlorination to introduce the chlorine atom at the 4-position.

  • Hydrazide Formation: The final step involves converting the carboxylic acid group to a hydrazide group using hydrazine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-ethyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions at the chlorine or nitrogen atoms can yield a variety of substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are being explored for their biological activity against various targets.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. They may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide

  • 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

  • 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness: 4-Chloro-1-ethyl-1H-pyrazole-5-carbohydrazide stands out due to its specific substitution pattern and the presence of both chlorine and ethyl groups, which influence its reactivity and biological activity. This combination of functional groups makes it distinct from other pyrazole derivatives.

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Properties

IUPAC Name

4-chloro-2-ethylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O/c1-2-11-5(6(12)10-8)4(7)3-9-11/h3H,2,8H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNVUYRLGZFRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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